9-Chloro-1,3-dinitro-10H-phenothiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Chloro-1,3-dinitro-10H-phenothiazine is a derivative of phenothiazine, a tricyclic compound consisting of two benzene rings connected by a sulfur and nitrogen atom. Phenothiazine derivatives are known for their diverse biological activities and have been widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-1,3-dinitro-10H-phenothiazine typically involves the nitration of 9-chloro-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-1,3-dinitro-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
9-Chloro-1,3-dinitro-10H-phenothiazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in the treatment of various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of 9-Chloro-1,3-dinitro-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-10H-phenothiazine
- Phenothiazine-5-oxide
- 2-Acetylphenothiazine
- 10-Phenylphenothiazine
- 10-Methylphenothiazine
Uniqueness
9-Chloro-1,3-dinitro-10H-phenothiazine is unique due to the presence of both chloro and dinitro substituents, which impart distinct chemical and biological properties. These substituents enhance its reactivity and potential biological activity compared to other phenothiazine derivatives .
Properties
CAS No. |
76462-11-8 |
---|---|
Molecular Formula |
C12H6ClN3O4S |
Molecular Weight |
323.71 g/mol |
IUPAC Name |
9-chloro-1,3-dinitro-10H-phenothiazine |
InChI |
InChI=1S/C12H6ClN3O4S/c13-7-2-1-3-9-11(7)14-12-8(16(19)20)4-6(15(17)18)5-10(12)21-9/h1-5,14H |
InChI Key |
XQUYQWSYHGJMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.